

An In-depth Technical Guide to Benzyl (4-bromo-2-methylphenyl)carbamate

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Compound of Interest

Compound Name: Benzyl (4-bromo-2-methylphenyl)carbamate

Cat. No.: B581506

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Introduction and Discovery

Benzyl (4-bromo-2-methylphenyl)carbamate is a synthetic organic compound belonging to the carbamate class. While not associated with a landmark discovery, its availability from various chemical suppliers indicates its utility as a chemical intermediate in organic synthesis. [1][2] Carbamates, in general, are recognized for their diverse applications, including as protecting groups in peptide synthesis and as key structural motifs in pharmaceuticals and agrochemicals.[3][4] The discovery and synthesis of specific carbamates like this molecule are often driven by research programs aimed at creating libraries of compounds for screening or as building blocks for more complex molecular architectures. Its structural features—a bromine atom and a methyl group on the phenyl ring—offer multiple points for further chemical modification, making it a versatile precursor for medicinal chemistry and materials science applications.

Physicochemical and Safety Data

The key quantitative data for **Benzyl (4-bromo-2-methylphenyl)carbamate** are summarized below. This information is critical for experimental design, safety assessment, and analytical characterization.

Property	Value	Source
CAS Number	1245563-07-8	[1] [2]
Molecular Formula	C ₁₅ H ₁₄ BrNO ₂	[1] [2]
Molecular Weight	320.181 g/mol	[1] [2]
Appearance	Solid (form may vary)	[1]
Storage Temperature	2-8°C, Keep in a dry area	[1]

Hazard Identification:

Hazard Statement	Description	Source
H302	Harmful if swallowed	[1]
H315	Causes skin irritation	[1]
H319	Causes serious eye irritation	[1]
H335	May cause respiratory irritation	[1]

Note: The toxicological properties have not been thoroughly investigated. Standard laboratory safety precautions, including the use of personal protective equipment, are essential when handling this compound.[\[1\]](#)

Synthetic Protocols

The synthesis of **Benzyl (4-bromo-2-methylphenyl)carbamate** is a multi-step process. The following protocols provide a detailed methodology for the preparation of the key intermediate, 4-bromo-2-methylaniline, and its subsequent conversion to the final product.

Synthesis of 4-bromo-2-methylaniline (Intermediate)

A common and effective method for the synthesis of 4-bromo-2-methylaniline involves the protection of the amino group of 2-methylaniline (o-toluidine), followed by bromination and subsequent deprotection. This strategy controls the regioselectivity of the bromination, directing the bromine atom to the para position relative to the activating amino group.

Experimental Protocol:

- Step 1: Acetylation of 2-methylaniline
 - In a round-bottom flask, dissolve 2-methylaniline in glacial acetic acid.
 - Cool the mixture in an ice bath.
 - Slowly add acetic anhydride to the cooled solution with continuous stirring.
 - After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
 - Pour the reaction mixture into ice-cold water to precipitate the N-(2-methylphenyl)acetamide product.
 - Collect the solid product by vacuum filtration, wash with cold water, and dry.
- Step 2: Bromination of N-(2-methylphenyl)acetamide
 - Dissolve the dried N-(2-methylphenyl)acetamide in a suitable solvent such as glacial acetic acid or a chlorinated solvent.
 - Slowly add a solution of bromine (Br_2) in the same solvent to the reaction mixture at room temperature. The amount of bromine should be one molar equivalent.
 - Stir the reaction mixture until thin-layer chromatography (TLC) indicates the consumption of the starting material.
 - Pour the mixture into an aqueous solution of sodium bisulfite to quench any excess bromine.
 - The product, N-(4-bromo-2-methylphenyl)acetamide, will precipitate. Collect the solid by filtration, wash with water, and dry.
- Step 3: Hydrolysis of N-(4-bromo-2-methylphenyl)acetamide

- Suspend the N-(4-bromo-2-methylphenyl)acetamide in an aqueous solution of a strong acid (e.g., hydrochloric acid) or a strong base (e.g., sodium hydroxide).
- Heat the mixture under reflux for several hours until the hydrolysis is complete (monitored by TLC).[5]
- If acidic hydrolysis is used, cool the reaction mixture and neutralize with a base (e.g., NaOH or ammonium hydroxide) to a pH of 8-10 to precipitate the 4-bromo-2-methylaniline.[5]
- Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
- Wash the organic layer with water and brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure to yield the crude 4-bromo-2-methylaniline.[5]
- The product can be further purified by column chromatography or recrystallization if necessary.

Synthesis of Benzyl (4-bromo-2-methylphenyl)carbamate (Final Product)

The final step involves the reaction of the synthesized 4-bromo-2-methylaniline with benzyl chloroformate in the presence of a base. This is a standard procedure for the formation of a carbamate linkage.

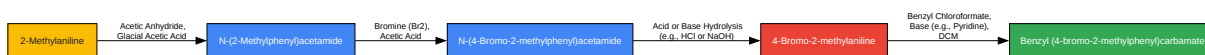
Experimental Protocol:

- Dissolve 4-bromo-2-methylaniline (1.0 equivalent) in a suitable aprotic solvent, such as dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate, in a round-bottom flask.
- Add a base (1.1 to 1.5 equivalents), such as triethylamine or pyridine, to the solution to act as an acid scavenger.
- Cool the mixture to 0°C in an ice bath with constant stirring.

- Slowly add benzyl chloroformate (1.0 to 1.1 equivalents) dropwise to the reaction mixture, ensuring the temperature remains low.[6]
- After the addition is complete, allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and continue stirring for an additional 2-4 hours, or until TLC analysis shows the completion of the reaction.
- Upon completion, dilute the reaction mixture with the solvent and wash sequentially with a dilute acid solution (e.g., 1M HCl) to remove the base, followed by a saturated sodium bicarbonate solution, and finally with brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude **Benzyl (4-bromo-2-methylphenyl)carbamate**.
- The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure product.

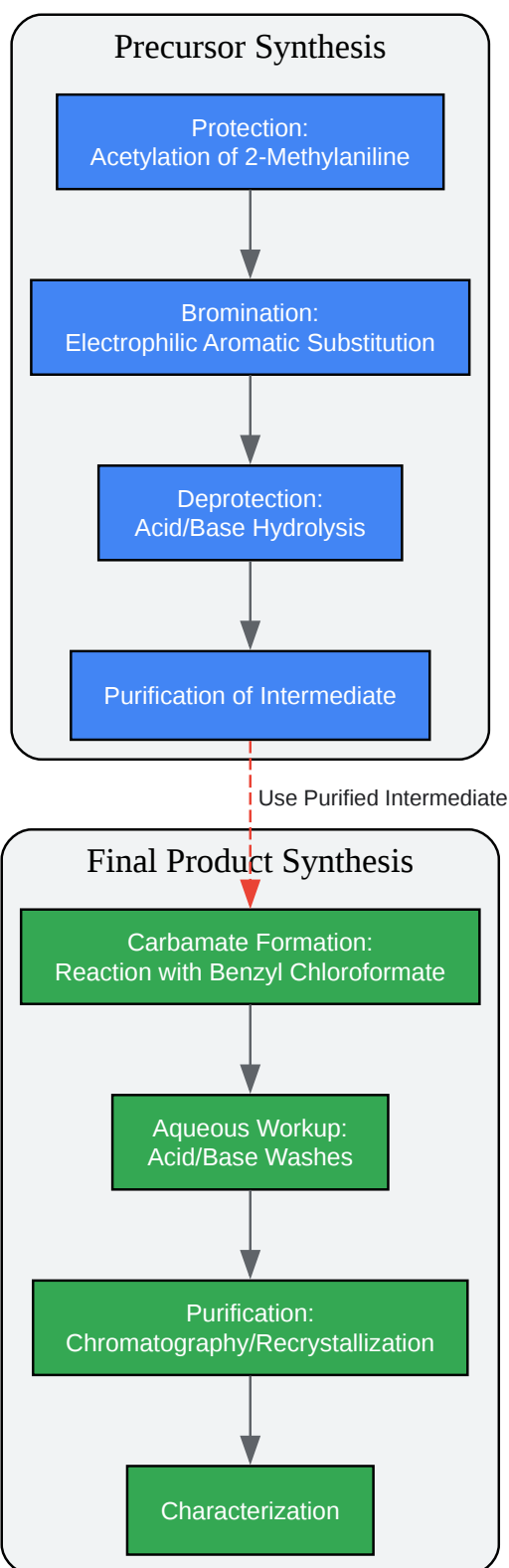
Visualization of Synthetic Workflow

The following diagrams illustrate the logical flow of the synthesis process for **Benzyl (4-bromo-2-methylphenyl)carbamate**.



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Caption: Overall synthetic pathway for **Benzyl (4-bromo-2-methylphenyl)carbamate**.



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Caption: Step-by-step experimental workflow for synthesis and purification.

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